Phenyl Acrylate: A Comprehensive Technical Guide
Phenyl Acrylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties of phenyl acrylate, a versatile aromatic monomer. The information is curated for researchers, scientists, and professionals in drug development and polymer chemistry, with a focus on delivering precise data and actionable experimental protocols.
Core Properties of Phenyl Acrylate
Phenyl acrylate is a colorless to light yellow liquid that serves as a valuable building block in the synthesis of specialty polymers. Its phenyl group imparts notable characteristics such as enhanced UV absorption, increased rigidity, improved thermal stability, and greater hydrophobicity to the resulting polymers.[1][2] These properties make it a monomer of interest in the formulation of advanced coatings, high-performance adhesives, optical polymers with a high refractive index, and robust resins and composites.[1][2]
Physicochemical Properties
The fundamental physicochemical properties of phenyl acrylate are summarized in the table below, providing a quick reference for experimental and theoretical applications.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₉H₈O₂ | [3] | |
| Molecular Weight | 148.16 | g/mol | [3] |
| Density | 1.076 | g/cm³ | [4] |
| Boiling Point | 89 - 90 | °C at 12 mmHg | [4] |
| Melting Point (Predicted) | -1.80 | °C | [4] |
| Refractive Index | 1.518 - 1.521 | at 20°C | [2] |
| Flash Point | 88 | °C | |
| Solubility | Insoluble in water. Soluble in ketones, esters, and aromatic hydrocarbons. | [4] |
Spectroscopic Data
The following table summarizes key spectroscopic data for phenyl acrylate, which is crucial for its identification and characterization.
| Spectroscopy | Data Highlights |
| ¹H NMR | Spectra available for review. |
| ¹³C NMR | Spectra available for review.[5] |
| Infrared (IR) | The spectrum is dominated by the characteristic peaks of the ester group, including the C=O stretch (around 1730 cm⁻¹), C-C-O stretch, and O-C-C stretch.[6] |
| Mass Spectrometry | Molecular Ion Peak (M⁺): m/z = 148.[3] |
Synthesis and Polymerization Protocols
Detailed methodologies for the synthesis and polymerization of phenyl acrylate are essential for its practical application in research and development.
Synthesis of Phenyl Acrylate
While a specific detailed protocol for the direct synthesis of phenyl acrylate was not found in the provided search results, a general procedure can be adapted from the synthesis of similar compounds like phenyl methacrylate.[7] The following is a representative protocol for the esterification reaction to produce phenyl acrylate.
Reaction: Acryloyl chloride reacts with phenol in the presence of a base to yield phenyl acrylate.
Materials:
-
Acryloyl chloride
-
Phenol
-
Triethylamine
-
Anhydrous dichloromethane
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve phenol (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents) to the solution.
-
Add triethylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with dilute hydrochloric acid to remove excess triethylamine.
-
Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine and dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude phenyl acrylate by vacuum distillation or column chromatography.
Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization of Phenyl Acrylate
RAFT polymerization is a controlled radical polymerization technique that can be used to synthesize well-defined polymers of phenyl acrylate.[3] The following is a typical protocol for the RAFT aqueous emulsion polymerization of phenyl acrylate.[3]
Materials:
-
Phenyl acrylate (PhA) monomer
-
Poly(dimethyl acrylamide) (PDMAC) macro-chain transfer agent (macro-CTA)
-
Initiator (e.g., a water-soluble azo initiator like VA-044)
-
Deionized water
Procedure:
-
In a Schlenk flask, dissolve the PDMAC macro-CTA in deionized water.
-
Add the phenyl acrylate monomer to the solution.
-
Add the initiator to the reaction mixture.
-
Seal the flask and deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes while cooling in an ice bath.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the desired time to achieve high monomer conversion.
-
Quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Characterize the resulting polymer for its molecular weight and dispersity using techniques like gel permeation chromatography (GPC).
Visualizing Experimental Workflows
Diagrams are crucial for understanding the logical flow of experimental processes. Below are Graphviz diagrams illustrating the synthesis and polymerization workflows.
Caption: Workflow for the synthesis of phenyl acrylate via esterification.
References
- 1. Phenyl acrylate | C9H8O2 | CID 61242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PHENYL ACRYLATE | CAS#:937-41-7 | Chemsrc [chemsrc.com]
- 3. Phenyl acrylate is a versatile monomer for the synthesis of acrylic diblock copolymer nano-objects via polymerization-induced self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY01161J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. specialchem.com [specialchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. PHENYL METHACRYLATE synthesis - chemicalbook [chemicalbook.com]
